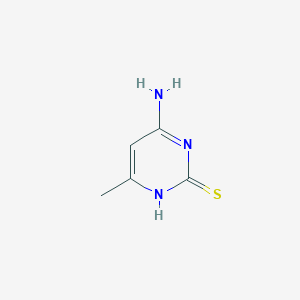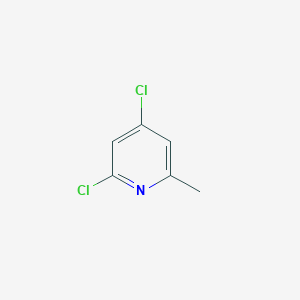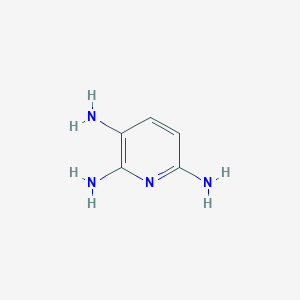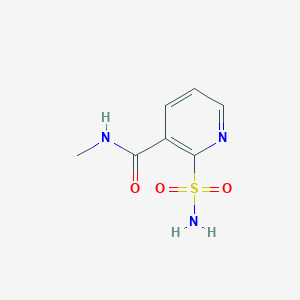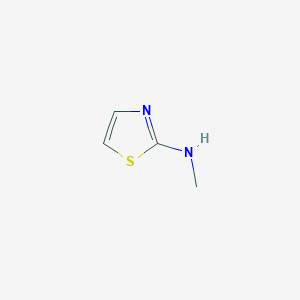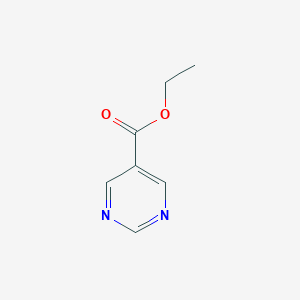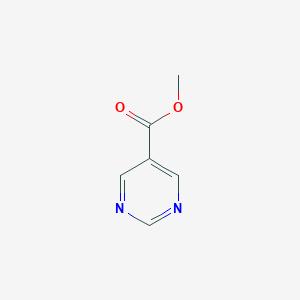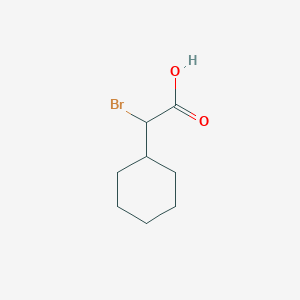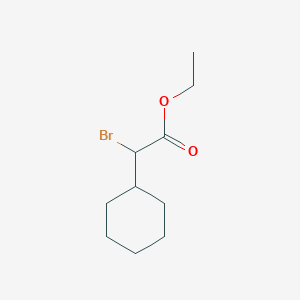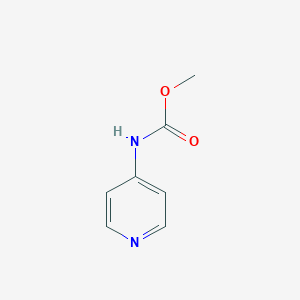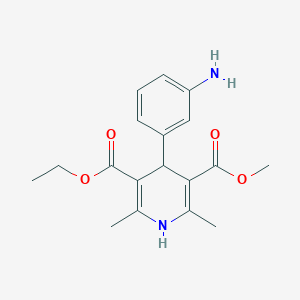![molecular formula C16H15ClO2 B184004 2-[2-(Chloromethyl)phenyl]ethyl benzoate CAS No. 168476-58-2](/img/structure/B184004.png)
2-[2-(Chloromethyl)phenyl]ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Chloromethyl)phenyl]ethyl benzoate is an organic compound with the molecular formula C16H15ClO2 It is a benzoate ester derivative, characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)phenyl]ethyl benzoate typically involves the esterification of 2-[2-(Chloromethyl)phenyl]ethanol with benzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-[2-(Chloromethyl)phenyl]ethanol + Benzoic acidH2SO42-[2-(Chloromethyl)phenyl]ethyl benzoate + H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Chloromethyl)phenyl]ethyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the ester group can yield alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-[2-(Hydroxymethyl)phenyl]ethyl benzoate, 2-[2-(Aminomethyl)phenyl]ethyl benzoate, etc.
Oxidation: Formation of 2-[2-(Chloromethyl)phenyl]acetic acid or corresponding aldehydes.
Reduction: Formation of 2-[2-(Chloromethyl)phenyl]ethanol or related alcohols.
Scientific Research Applications
2-[2-(Chloromethyl)phenyl]ethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its ester functionality.
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)phenyl]ethyl benzoate largely depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its ester and chloromethyl groups, forming covalent bonds or undergoing hydrolysis to release active metabolites. The molecular targets and pathways involved may include enzymes, receptors, or nucleic acids, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Chloromethyl)phenyl]ethanol: Similar structure but lacks the benzoate ester group.
2-[2-(Hydroxymethyl)phenyl]ethyl benzoate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Benzyl benzoate: Contains a benzyl group instead of a 2-[2-(Chloromethyl)phenyl]ethyl group.
Uniqueness
2-[2-(Chloromethyl)phenyl]ethyl benzoate is unique due to the presence of both a chloromethyl group and a benzoate ester group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-12-15-9-5-4-6-13(15)10-11-19-16(18)14-7-2-1-3-8-14/h1-9H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPIKNICZPOGML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
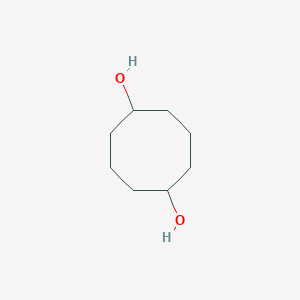
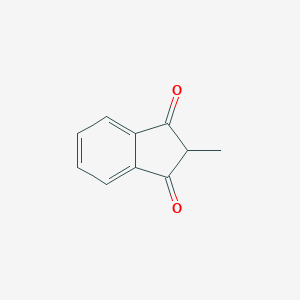
![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
